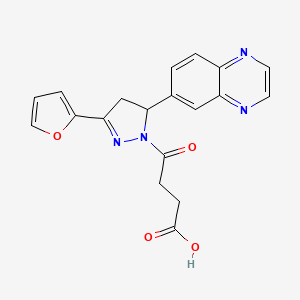![molecular formula C26H28FN3O3 B2693797 6-(4-Fluorophenyl)-2-({1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097903-96-1](/img/structure/B2693797.png)
6-(4-Fluorophenyl)-2-({1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Fluorophenyl)-2-({1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C26H28FN3O3 and its molecular weight is 449.526. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroleptic Potential
Research has explored the synthesis and evaluation of conformationally restricted butyrophenones, which share structural similarities with the subject compound, demonstrating affinity for dopamine and serotonin receptors. These compounds have been evaluated for their antipsychotic potential through in vitro assays and in vivo studies, suggesting their effectiveness as neuroleptic (antipsychotic) drugs without inducing extrapyramidal side effects. The study underscores the significance of the amine fragment connected to the cyclohexanone structure in determining the compounds' potency and selectivity, particularly towards 5-HT(2A) receptors (Raviña et al., 2000).
Antitumor Activity
Another dimension of research focuses on the synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives, which, like the compound , exhibit potent cytotoxic activity against various tumor cell lines. These studies, conducted both in vitro and in vivo, highlight the compound's potential in combating human carcinoma cells. Specifically, derivatives with 3-chloropyridin-2-yl and 3-fluoro-5-substituted phenylpiperazinyl groups have shown significantly potent cytotoxicity, with certain derivatives outperforming established drugs in reducing tumor cells without causing adverse effects in animal models (Naito et al., 2005).
Pharmacokinetics and Drug Metabolism
Further investigations into novel anaplastic lymphoma kinase inhibitors, sharing core structural features with the compound of interest, reveal insights into the impact of hydrolysis-mediated clearance on pharmacokinetics. These studies offer a detailed understanding of the enzymatic hydrolysis processes affecting the compound's plasma stability and systemic clearance, thereby informing the development of analogs with optimized in vivo stability and efficacy against cancer (Teffera et al., 2013).
Synthesis for Imaging Applications
The synthesis of compounds for imaging dopamine D4 receptors, employing electrophilic fluorination of precursors, illustrates another application. Such research underscores the compound's utility in developing radioligands for positron emission tomography (PET) imaging, facilitating the study of receptor distribution and density in the brain. This approach is crucial for understanding neurological disorders and developing targeted therapies (Eskola et al., 2002).
Propiedades
IUPAC Name |
6-(4-fluorophenyl)-2-[[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O3/c1-18-4-3-5-23(16-18)33-19(2)26(32)29-14-12-20(13-15-29)17-30-25(31)11-10-24(28-30)21-6-8-22(27)9-7-21/h3-11,16,19-20H,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWINKHADDXOLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2693715.png)
![2-Chloro-N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B2693716.png)
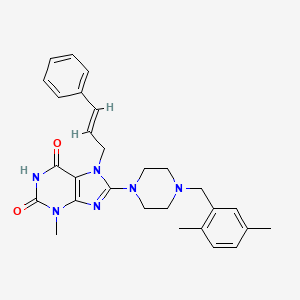
![ethyl 4-(2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2693718.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2693720.png)
![2-(3-Cyclopropyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2693721.png)
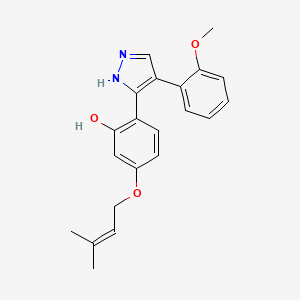
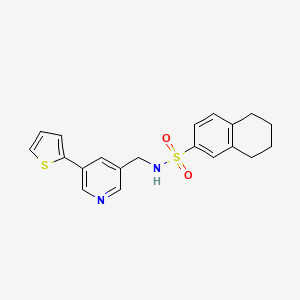

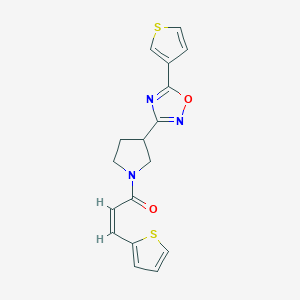
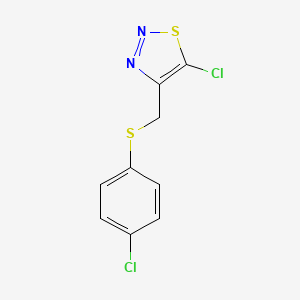
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693736.png)
